molecular formula C10H10BrClO3 B12999116 Ethyl 3-bromo-4-chloro-5-methoxybenzoate

Ethyl 3-bromo-4-chloro-5-methoxybenzoate

Cat. No.: B12999116
M. Wt: 293.54 g/mol
InChI Key: GDCFWIHYXFNMOE-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-chloro-5-methoxybenzoate is an organic compound with the molecular formula C10H10BrClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-chloro-5-methoxybenzoate typically involves the esterification of 3-bromo-4-chloro-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-chloro-5-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of 3-bromo-4-chloro-5-methoxybenzoic acid.

    Reduction: Formation of 3-bromo-4-chloro-5-methoxybenzyl alcohol.

    Hydrolysis: Formation of 3-bromo-4-chloro-5-methoxybenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-bromo-4-chloro-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-chloro-5-methoxybenzoate involves its interaction with specific molecular targets. The presence of bromine, chlorine, and methoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Ethyl 3-bromo-4-chloro-5-methoxybenzoate can be compared with other similar compounds, such as:

  • Ethyl 3-bromo-4-methoxybenzoate
  • Ethyl 4-chloro-5-methoxybenzoate
  • Ethyl 3-chloro-4-methoxybenzoate

Uniqueness

The unique combination of bromine, chlorine, and methoxy groups in this compound imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

ethyl 3-bromo-4-chloro-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-3-15-10(13)6-4-7(11)9(12)8(5-6)14-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCFWIHYXFNMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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